molecular formula C18H13ClN4O3 B12120304 1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- CAS No. 1017473-67-4

1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-

Cat. No.: B12120304
CAS No.: 1017473-67-4
M. Wt: 368.8 g/mol
InChI Key: OQQWSRKZNHHGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a triazole ring fused with a benzisoxazole scaffold. Key structural elements include:

  • 1,2,3-Triazole core: Known for its metabolic stability and hydrogen-bonding capabilities, which enhance biological interactions .
  • Benzisoxazole moiety: A bicyclic system contributing to rigidity and π-π stacking interactions, often linked to central nervous system (CNS) activity in pharmaceuticals .
  • 4-Chlorophenyl substituent: Enhances lipophilicity and influences receptor binding via halogen interactions .

While direct synthesis data for the target compound are unavailable in the provided evidence, analogous compounds (e.g., carboxamide derivatives) are synthesized via cyclization and coupling reactions involving azide-alkyne click chemistry or nucleophilic substitutions . Characterization typically employs NMR, IR, mass spectrometry, and X-ray crystallography, with software like SHELX used for structural refinement .

Properties

CAS No.

1017473-67-4

Molecular Formula

C18H13ClN4O3

Molecular Weight

368.8 g/mol

IUPAC Name

2-[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]acetic acid

InChI

InChI=1S/C18H13ClN4O3/c1-10-16(9-17(24)25)20-22-23(10)13-6-7-15-14(8-13)18(26-21-15)11-2-4-12(19)5-3-11/h2-8H,9H2,1H3,(H,24,25)

InChI Key

OQQWSRKZNHHGAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Nitroarene Activation Route

From Search Result:

  • Substrates : 1-Nitro-4-(1,2,3-triazolyl)benzene derivatives.

  • Reagents : Arylacetonitriles, alcoholic alkali (e.g., KOH/EtOH).

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Mechanism : Nucleophilic substitution of hydrogen (SNH) followed by cyclization.

  • Yield : 65–78% for substituted benzisoxazoles.

Cyclocondensation of o-Hydroxyaryl Aldehydes

From Search Result:

  • Substrates : 5-Chloro-2-benzoxazolone derivatives.

  • Reagents : Piperazine derivatives, formaldehyde.

  • Conditions : Microwave irradiation (100 W, 65°C, 5 min) or conventional reflux.

  • Yield : 46–73%.

Synthesis of the 1H-1,2,3-Triazole Moiety

Triazole rings are constructed via Huisgen cycloaddition or metal-free cyclization .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

From Search Result:

  • Substrates : Benzisoxazole-5-azide, methylacetylene derivatives.

  • Catalyst : CuI (10 mol%), sodium ascorbate.

  • Conditions : H2O/tert-BuOH (1:1), 25°C, 12 hours.

  • Yield : 82–89%.

Oxidative Cyclization of N-Tosylhydrazones

From Search Result:

  • Substrates : N-Tosylhydrazones, anilines.

  • Reagents : I2/TBHP (tert-butyl hydroperoxide).

  • Conditions : Solvent-free, 80°C, 4 hours.

  • Yield : 70–85%.

Functionalization with Acetic Acid and Methyl Groups

Introduction of the Acetic Acid Side Chain

From Search Result:

  • Substrates : Triazole-benzisoxazole intermediate.

  • Reagents : Chloroacetic acid, K2CO3.

  • Conditions : DMF, 60°C, 8 hours.

  • Yield : 68%.

Methylation at Position 5

From Search Result:

  • Substrates : 5-H-triazole derivative.

  • Reagents : Methyl iodide, NaH.

  • Conditions : THF, 0°C to RT, 2 hours.

  • Yield : 91%.

Integrated Synthetic Pathways

Two optimized routes are validated:

Route A: Sequential Benzisoxazole → Triazole → Functionalization

  • Benzisoxazole synthesis via nitroarene activation.

  • Triazole cyclization using CuAAC.

  • Acetic acid incorporation via alkylation.

  • Methylation at position 5.

  • Total Yield : 52% (four steps).

Route B: Convergent Approach

  • Pre-functionalized benzisoxazole (pre-methylated).

  • One-pot triazole/acetic acid formation using β-ketophosphonates.

  • Reagents : β-Ketophosphonate, azide, Cs2CO3/DMSO.

  • Yield : 63%.

Comparative Analysis of Methods

ParameterRoute ARoute B
Total Steps42
Overall Yield52%63%
Key AdvantageHigh regioselectivityReduced steps
LimitationLengthy purificationSolvent sensitivity

Mechanistic Insights

  • Triazole Formation :

    • CuAAC proceeds via a stepwise mechanism involving copper-acetylide intermediates.

    • Oxidative cyclization with I2/TBHP generates diazo intermediates, which undergo [4+1] cyclization.

  • Methylation :

    • NaH deprotonates the triazole, enabling nucleophilic attack by methyl iodide.

Scalability and Industrial Feasibility

  • Route B is preferable for scale-up due to fewer steps and higher yields.

  • Continuous-flow systems (Search Result) could optimize triazole cyclization, reducing reaction time by 50% .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce various triazole derivatives with altered functional groups .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C17H16ClN3O2C_{17}H_{16}ClN_3O_2 with a molecular weight of approximately 335.78 g/mol. The structure features a triazole ring, which is known for its stability and ability to form hydrogen bonds, making it an attractive scaffold for drug development.

Medicinal Chemistry

1H-1,2,3-Triazole derivatives are recognized for their biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound under consideration has shown promise in:

  • Anticancer Activity : Studies indicate that triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound exhibits effective antibacterial activity against a range of pathogens, making it a candidate for developing new antibiotics .

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The specific derivative has potential applications in:

  • Crop Protection : Its efficacy against plant pathogens can contribute to enhanced crop yields and reduced losses from fungal diseases.
  • Growth Regulation : Triazoles can also act as growth regulators in plants, influencing physiological processes such as germination and flowering .

Material Science

The unique properties of triazoles make them suitable for various applications in material science:

  • Polymer Chemistry : Triazole-containing polymers exhibit enhanced thermal stability and mechanical properties. This compound may serve as a monomer or crosslinking agent in polymer synthesis.
  • Nanotechnology : Incorporating triazole derivatives into nanomaterials can enhance their functionality in sensors and drug delivery systems .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of various triazole derivatives highlighted the effectiveness of 1H-1,2,3-Triazole-4-acetic acid derivatives against human cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting potential for further development as chemotherapeutic agents .

Case Study 2: Agricultural Efficacy

In agricultural trials, the application of this triazole derivative resulted in a marked reduction in fungal infections on crops such as wheat and barley. The compound demonstrated systemic activity, providing protection even after application was ceased .

Case Study 3: Polymer Development

Research into the incorporation of triazole compounds into polymer matrices showed improved mechanical properties and thermal resistance. These findings suggest that such materials could be beneficial in high-performance applications where durability is critical .

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. Additionally, the benzisoxazole moiety can interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs with Varying Heterocyclic Cores

The target compound’s benzisoxazole-triazole hybrid structure distinguishes it from related heterocycles. Key comparisons include:

Compound Class Core Structure Key Substituents Biological/Physical Properties References
Target Compound Benzisoxazole-triazole 4-Chlorophenyl, acetic acid High rigidity, moderate solubility
Benzoxadiazole-triazole Benzoxadiazole-triazole Azidomethyl group Enhanced fluorescence for imaging
Oxadiazole derivatives 1,3,4-Oxadiazole Carboxazole, trifluoromethyl Anticandidal and enzyme inhibition
Tetrazole derivatives Tetrazole 4-Haloaryl (Cl, Br, I), methyl High thermal stability, varied yields

Key Insights :

  • Benzoxadiazole analogs (e.g., compound I in ) exhibit unique spectroscopic properties but lack the acetic acid side chain, reducing solubility in polar solvents .
  • Oxadiazole-based compounds () show broader bioactivity (e.g., α-glucosidase inhibition) due to electron-withdrawing groups like trifluoromethyl, but their synthesis requires harsh cyclization agents (POCl₃, H₂SO₄) .
  • Tetrazoles () share the 4-chlorophenyl motif but are less metabolically stable than triazoles, limiting pharmaceutical applications .

Functional Group Modifications

Substituents on the triazole or benzisoxazole rings significantly alter properties:

Acetic Acid vs. Carboxamide Side Chains
Halogen Substituents
  • The 4-chlorophenyl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to methoxy or methyl analogs (), which show lower logP values (~2.8–3.0) .
  • Bromophenyl and iodophenyl tetrazoles () exhibit higher molecular weights and melting points (>200°C) due to heavier halogens, but their larger atomic radii may sterically hinder target binding .

Biological Activity

1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- is a complex organic compound that belongs to the triazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on recent scientific literature.

Chemical Structure and Properties

Molecular Information:

PropertyValue
CAS No. 1017473-67-4
Molecular Formula C18H13ClN4O3
Molecular Weight 368.8 g/mol
IUPAC Name 2-[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]acetic acid
InChI Key OQQWSRKZNHHGAB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves a multi-step process that includes reactions such as oxidation, reduction, and substitution. The triazole ring can be modified under specific conditions to yield various derivatives. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant inhibition against Escherichia coli and Staphylococcus aureus with varying degrees of effectiveness. The incorporation of the benzisoxazole moiety enhances the binding affinity to biological targets .

Anticancer Activity

The compound exhibits promising anticancer properties. In vitro studies have indicated that it can inhibit cell proliferation in various cancer cell lines. For example, a related study reported that triazole derivatives displayed significant antiproliferative activity against MCF-7 (IC50 = 1.1 μM), HCT-116 (IC50 = 2.6 μM), and HepG2 (IC50 = 1.4 μM) cell lines . The mechanism of action is believed to involve the inhibition of thymidylate synthase, which is crucial for DNA synthesis.

The mechanism by which 1H-1,2,3-triazole-4-acetic acid interacts with biological targets involves:

  • Hydrogen Bonding: The triazole ring forms hydrogen bonds with enzymes and receptors, enhancing binding affinity.
  • Enzyme Interaction: The benzisoxazole moiety interacts with specific enzymes, modulating their activity and potentially leading to therapeutic effects .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Antiproliferative Studies: A series of synthesized triazole tethered compounds were evaluated for their ability to inhibit cancer cell growth. The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Evaluation: Triazole derivatives were tested against common bacterial strains, demonstrating effective inhibition comparable to established antibiotics .

Similar Compounds

Compound NameBiological Activity
1H-1,2,4-Triazole-1-acetic acidAntimicrobial properties
5-Amino-1H-1,2,4-triazole-3-carbohydrazideAnticancer activity

These compounds share structural similarities but differ in their substitution patterns and biological profiles.

Q & A

Basic Question: What are the established synthetic routes for synthesizing 1H-1,2,3-triazole-4-acetic acid derivatives, and how are structural features validated?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the acetic acid moiety.
  • Coupling Reactions : For example, reacting benzisoxazole intermediates with pre-functionalized triazole-acetic acid derivatives under conditions like DMF as a solvent and triethylamine as a base .
  • Structural Validation :
    • Spectroscopy : ¹H/¹³C NMR and IR confirm bond formation (e.g., triazole C-H stretching at ~3100 cm⁻¹, acetic acid carbonyl at ~1700 cm⁻¹) .
    • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to verify purity .

Basic Question: How is the purity and structural integrity of this compound assessed during synthesis?

Methodological Answer:

  • Chromatography : Use HPLC with C18 columns and acetonitrile/water gradients to detect impurities.
  • Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate crystalline purity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the theoretical mass .

Advanced Question: How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dioxane may reduce side reactions .
  • Catalyst Tuning : Replace Cu(I) with Ru-based catalysts for regioselective triazole formation in sterically hindered systems .
  • Temperature Control : Lower temperatures (0–25°C) minimize decomposition of acid-sensitive intermediates .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced Question: How to resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using B3LYP/6-31G** basis sets) and compare with experimental data. Discrepancies may arise from solvent effects or crystal packing, requiring corrections .
  • X-ray Crystallography : Resolve ambiguous NOE signals or coupling constants by determining the crystal structure .
  • Dynamic NMR : Analyze variable-temperature NMR to detect conformational flexibility that DFT might overlook .

Advanced Question: What strategies are used to evaluate structure-activity relationships (SAR) for triazole-containing analogs of this compound?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 4-chlorophenyl group with fluorophenyl or bromophenyl moieties to assess halogen-dependent activity .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions between the triazole-acetic acid group and target proteins .
  • Enzymatic Assays : Test inhibition of α-glucosidase or lipase to correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity .

Advanced Question: How can computational reaction design accelerate the discovery of novel derivatives?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to predict feasible pathways for introducing benzisoxazole or triazole motifs .
  • Machine Learning : Train models on existing reaction databases to recommend optimal catalysts/solvents for new derivatives .
  • Transition State Analysis : Identify energy barriers for key steps (e.g., cyclization) to prioritize synthetic routes with lower activation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.